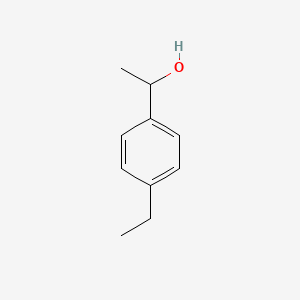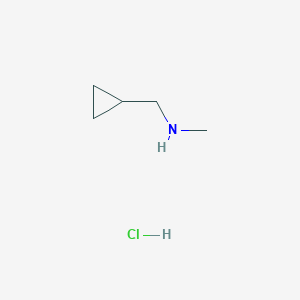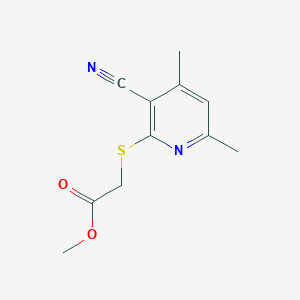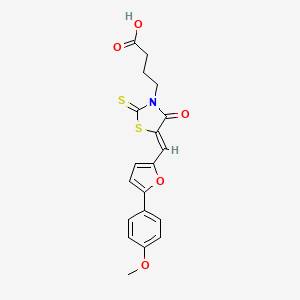![molecular formula C15H20N2O2 B2532657 N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-49-3](/img/structure/B2532657.png)
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide involves multiple steps, starting from basic chemical precursors to the final product. For instance, the synthesis of a structurally similar compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was achieved using NMR, FT-IR, and MS techniques, followed by single crystal X-ray structural analysis . Another related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was synthesized by condensation and cyclization reactions starting from 2,6-difluorobenzonitrile . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray diffraction, which provides a detailed view of the atomic arrangement within the crystal. The optimized structure can be computed via density functional theory (DFT) to compare with the experimental data, ensuring consistency between theoretical and practical findings . The molecular docking studies also provide insights into how these compounds might interact with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from studies on their vibrational spectroscopy, which includes FT-IR and FT-Raman spectra. The analysis of HOMO and LUMO energies can reveal the chemical activity of the molecule, while NBO analysis can shed light on the stability of the molecule due to hyper-conjugative interactions and charge delocalization . These studies are crucial for understanding how these compounds might behave in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic data and molecular geometry. For example, the nonlinear optical behavior and first hyperpolarizability of these compounds can be investigated to understand their potential applications in materials science . The molecular docking simulations against specific targets, such as those from Mycobacterium tuberculosis, can suggest potential inhibitory activity, which is valuable for drug discovery .
Biological Activity
The biological activity of these compounds is often evaluated through their effects on cell lines or enzymes. For instance, the anti-proliferative activity of the title compound on A375 cells was studied, showing a moderate inhibition rate . Similarly, the inhibition of various human recombinant alkaline phosphatases and ecto-5'-nucleotidases by benzamide derivatives indicates their potential for further applications in medicinal chemistry .
Case Studies
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Dihydropyrimidinone Derivatives: One study involved the synthesis of enaminones, which are structurally related to the compound , followed by their reaction with urea and different substituted benzaldehydes to produce dihydropyrimidinone derivatives. These derivatives, containing piperazine/morpholine moiety, were synthesized using a simple and efficient method (Bhat et al., 2018).
Biological Activity
- Anticonvulsant Activity of Enaminones: A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with morpholine among other compounds, exhibited potent anticonvulsant activity with minimal neurotoxicity. One particular analog demonstrated significant protective effects in seizure tests (Edafiogho et al., 1992).
- Anti-inflammatory Activity: N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and condensed with morpholine and other compounds, showing potent anti-inflammatory activity in a carrageenan-induced rat paw oedema method (Rajasekaran et al., 1999).
Chemical Properties and Reactions
- Organocatalytic Enantioselective Reactions: Research has demonstrated the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines from N-(o-nitrophenylsulfenyl)phenylethylamines through organocatalytic enantioselective Pictet-Spengler reactions, showcasing the compound's utility in synthesizing complex molecules with high enantiomeric purity (Mons et al., 2014).
Propriétés
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-15(18)16-13-5-7-14(8-6-13)17-9-11(2)19-12(3)10-17/h4-8,11-12H,1,9-10H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEGELIJWGPIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
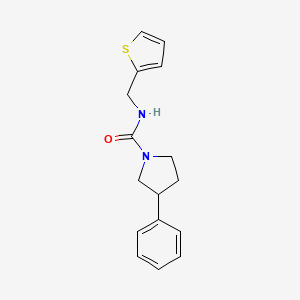
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2532588.png)
